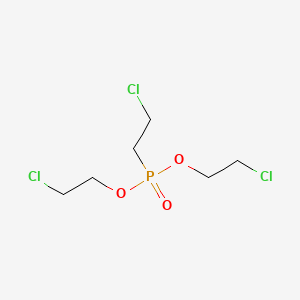
(2-氯乙基)膦酸双(2-氯乙基)酯
描述
Synthesis Analysis
The synthesis of phosphonic acid derivatives involves a range of chemical reactions, including the Michaelis-Arbuzov reaction for generating bisphosphonate esters and the use of dialkyl phosphites in conjunction with formaldehyde for producing N,N-bis(phosphonomethyl)amino acids. For example, the synthesis of phenyl substituted bisphosphonates has been achieved, leading to the preparation of layered Cd complexes of (dichloromethylene)bisphosphonic acid phenyl and alkyl ester derivatives, showcasing the versatility of these compounds in coordination chemistry (Jokiniemi et al., 2009).
Molecular Structure Analysis
The molecular structures of these compounds reveal complex coordination behaviors, as observed in crystal structures determined by X-ray diffraction. These structures often display one-dimensional chains, layered frameworks, and three-dimensional supramolecular networks, highlighting the structural diversity of bisphosphonate metal complexes (Jokiniemi et al., 2007).
Chemical Reactions and Properties
Phosphonic acid derivatives undergo various chemical reactions, including transesterification processes that allow for the functionalization of these compounds without hydrolysis of the phosphonate ester group. These reactions facilitate the synthesis of complex phosphonic acids and their esters, which can be tailored for specific applications (Bulman Page et al., 2002).
Physical Properties Analysis
The physical properties of phosphonic acid derivatives are closely related to their molecular structures. The presence of phenyl rings, alkyl groups, and metal coordination centers significantly affects their solubility, thermal stability, and reactivity. The thermal behavior of these compounds is particularly noteworthy, as it provides insights into their stability and decomposition pathways (Jokiniemi et al., 2009).
Chemical Properties Analysis
The chemical properties of phosphonic acid derivatives are influenced by their phosphonate groups and the ability to form complexes with metals. These properties are exploited in various applications, including catalysis, material science, and as ligands in coordination chemistry. The interaction with metals leads to the formation of complexes with unique chemical and physical properties, which are of interest for both fundamental research and practical applications (Jokiniemi et al., 2007).
科学研究应用
聚合物负载磷化合物在分离过程中的应用
含磷化合物,如双(2-氯乙基)2-氯乙基膦酸酯,在分离科学和技术中发挥着至关重要的作用。它们独特的性质,如可变的氧化态和金属结合能力,使其成为选择性分离的理想选择。 聚合物负载磷化合物已被开发用于改进分离技术,这对环境和经济原因至关重要 {svg_1}.
园艺应用:乙烯释放
在园艺中,释放乙烯的化合物,如双(2-氯乙基)2-氯乙基膦酸酯,被用来引发乙烯介导的反应。这些反应包括果实脱落、叶片脱落和果实成熟。 这些化合物释放乙烯的动力学受环境和物理因素的影响,这会影响它们在农业应用中的效力 {svg_2}.
有机磷聚合物的合成
该化合物参与了有机磷聚合物的合成。这些聚合物在化学和生物化学等各个领域都有应用。 磷的聚合物化学基于具有稳定 C-P 键的化合物,这对创建具有特定功能的材料至关重要 {svg_3}.
螯合树脂的开发
双(2-氯乙基)2-氯乙基膦酸酯可用于开发螯合树脂。这些树脂在离子交换过程中具有重要应用,对于不同化学物质的纯化和分离至关重要。 对目标底物进行选择性工程的能力是这些材料的关键优势 {svg_4}.
化学合成路线
该化合物在化学合成路线中也很重要,例如 Arbuzov、Perkow、Mannich 和 Kabachnik-Fields 反应。 这些反应是制备各种有机磷化合物的基础,在工业和研究环境中都有广泛的应用 {svg_5}.
环境影响研究
对含磷化合物(包括双(2-氯乙基)2-氯乙基膦酸酯)的环境影响的研究至关重要。研究重点在于它们在生态系统中的行为、潜在毒性和降解产物。 了解这些方面对于开发更安全、更可持续的化学实践至关重要 {svg_6}.
属性
IUPAC Name |
1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIDKSWYSYEFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(CCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027618 | |
| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
6294-34-4 | |
| Record name | Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-chloroethyl) (2-chloroethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-CHLOROETHYL) (2-CHLOROETHYL)PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2R2KWC27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Q & A
Q1: What is the significance of the Arbuzov rearrangement in the context of Bis(2-chloroethyl) 2-chloroethylphosphonate synthesis?
A1: The Arbuzov rearrangement is a crucial reaction pathway for synthesizing Bis(2-chloroethyl) 2-chloroethylphosphonate. The research paper "ARBUZOV REARRANGEMENT OF TRIS (β-CHLOROETHYL) PHOSPHITE TO BIS(2-CHLOROETHYL) 2-CHLOROETHYLPHOSPHONATE IN A FILM REACTOR" [] likely explores this specific reaction in detail. The paper likely investigates the use of a film reactor for this reaction, potentially offering advantages in terms of reaction efficiency, selectivity, or scalability compared to traditional methods.
Q2: How does high pressure impact the production of Ethephon from Bis(2-chloroethyl) 2-chloroethylphosphonate?
A2: The study "Improvement for Preparation of Ethephon Through High Pressure" [] investigates the utilization of high pressure conditions to synthesize Ethephon using Bis(2-chloroethyl) 2-chloroethylphosphonate as a starting material. The research likely examines the effect of high pressure on reaction yield and purity of the Ethephon product. A key finding is the achievement of 93% purity for the synthesized Ethephon, highlighting the potential benefits of this approach for industrial applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


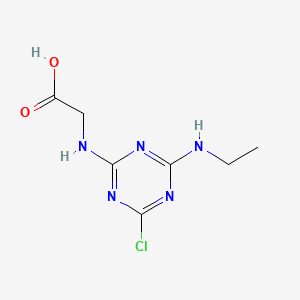
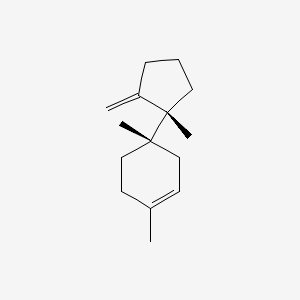

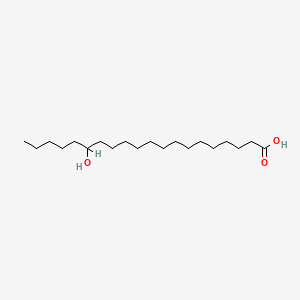

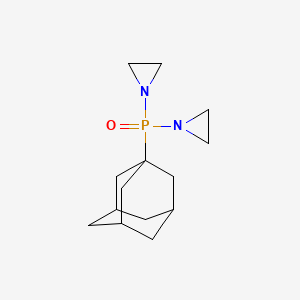
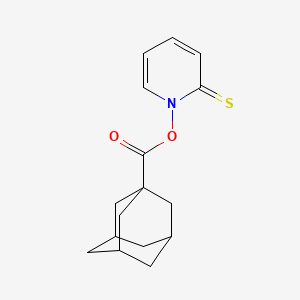
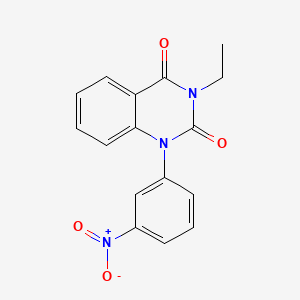


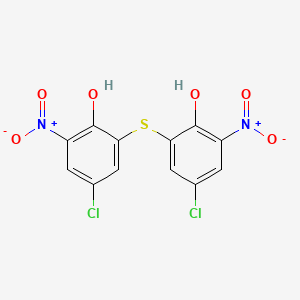
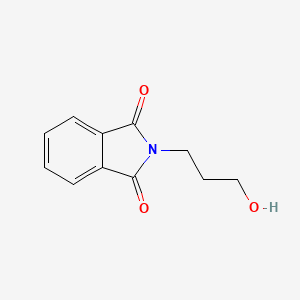
![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)